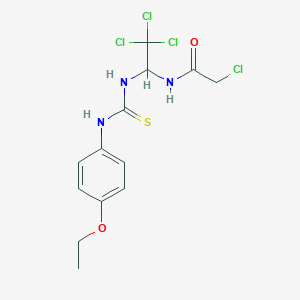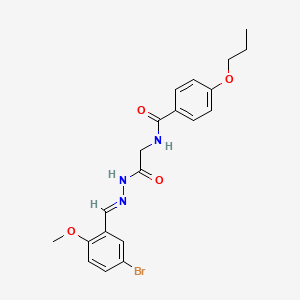
4-(2-(2-Bromobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-ethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-(2-(2-Bromobenzoyl)carbohydrazonoyl)-2-éthoxyphényl 4-éthoxybenzoate est un composé organique complexe de formule moléculaire C23H19BrN2O4 et de masse molaire 467,323 g/mol . Ce composé fait partie d'une collection de produits chimiques rares et uniques fournis par Sigma-Aldrich aux chercheurs en découverte précoce .
Méthodes De Préparation
Les voies de synthèse et les conditions de réaction pour la préparation du 4-(2-(2-Bromobenzoyl)carbohydrazonoyl)-2-éthoxyphényl 4-éthoxybenzoate ne sont pas largement documentées dans la littérature disponible. . Les méthodes de production industrielle de ce composé ne sont pas bien établies en raison de sa rareté et de son utilisation spécialisée dans la recherche.
Analyse Des Réactions Chimiques
Le 4-(2-(2-Bromobenzoyl)carbohydrazonoyl)-2-éthoxyphényl 4-éthoxybenzoate peut subir différents types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réducteurs courants comprennent l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4).
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants comprennent les halogènes (par exemple, le chlore, le brome) et les nucléophiles (par exemple, les ions hydroxyde, les ions cyanure).
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
Le 4-(2-(2-Bromobenzoyl)carbohydrazonoyl)-2-éthoxyphényl 4-éthoxybenzoate a plusieurs applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme réactif en synthèse organique et comme composé de référence en chimie analytique.
Biologie : Il est utilisé dans les essais biochimiques pour étudier l'activité enzymatique et les interactions protéiques.
Médecine : Il est étudié pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et anticancéreuses.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 4-(2-(2-Bromobenzoyl)carbohydrazonoyl)-2-éthoxyphényl 4-éthoxybenzoate implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut inhiber certaines enzymes ou protéines, conduisant à des modifications des processus cellulaires.
Applications De Recherche Scientifique
4-(2-(2-Bromobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-ethoxybenzoate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: It is used in biochemical assays to study enzyme activity and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(2-(2-Bromobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-ethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Le 4-(2-(2-Bromobenzoyl)carbohydrazonoyl)-2-éthoxyphényl 4-éthoxybenzoate peut être comparé à d'autres composés similaires, tels que :
4-(2-(2-Bromobenzoyl)carbohydrazonoyl)-2-méthoxyphényl 4-éthoxybenzoate : Ce composé a une structure similaire mais avec un groupe méthoxy au lieu d'un groupe éthoxy.
4-Bromo-2-(2-(2-Bromobenzoyl)carbohydrazonoyl)phényl 4-éthoxybenzoate : Ce composé possède un atome de brome supplémentaire sur le cycle phényle.
Propriétés
Numéro CAS |
769147-02-6 |
|---|---|
Formule moléculaire |
C25H23BrN2O5 |
Poids moléculaire |
511.4 g/mol |
Nom IUPAC |
[4-[(E)-[(2-bromobenzoyl)hydrazinylidene]methyl]-2-ethoxyphenyl] 4-ethoxybenzoate |
InChI |
InChI=1S/C25H23BrN2O5/c1-3-31-19-12-10-18(11-13-19)25(30)33-22-14-9-17(15-23(22)32-4-2)16-27-28-24(29)20-7-5-6-8-21(20)26/h5-16H,3-4H2,1-2H3,(H,28,29)/b27-16+ |
Clé InChI |
GBOSGFJVLVIGFN-JVWAILMASA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3Br)OCC |
SMILES canonique |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=CC=CC=C3Br)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![11-[(5Z)-5-(1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid](/img/structure/B12020847.png)
![[2-methoxy-4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12020849.png)
![2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B12020855.png)


![2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12020890.png)
![N-(2-bromo-4,6-difluorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12020891.png)
![4-bromo-2-((E)-{[(2,5-dichloroanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-propoxybenzoate](/img/structure/B12020894.png)
![9'-Bromo-1-methyl-2'-(naphthalen-2-yl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B12020901.png)

![[4-bromo-2-[(E)-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12020935.png)

![(2E)-2-[3-(benzyloxy)benzylidene]-N-ethylhydrazinecarbothioamide](/img/structure/B12020945.png)
